4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is a compound with significant implications in pharmaceutical chemistry, particularly as an impurity in the production of certain drugs. Its molecular formula is and it has a molecular weight of 260.72 g/mol. This compound is categorized under pharmaceutical impurities and is notably associated with the drug pacritinib, which is used in the treatment of certain types of cancer .
The synthesis of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine typically involves several key steps:
In industrial settings, similar synthetic routes are followed but optimized for scale. This includes using continuous flow reactors and more efficient catalysts to enhance yield and reduce costs. Solvent recycling and waste minimization strategies are also integral to the process.
The molecular structure of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine features a pyrimidine ring substituted with an allyloxy methylphenyl group and a chlorine atom at the 2-position.
CC(=C)C1=CC=C(C=C1)C(COCC)=N=C(N)C(Cl)=N
.
The chemical reactivity of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine can be attributed to its functional groups:
The reactions involving this compound can yield various products including biaryl compounds through cross-coupling mechanisms and substituted phenyl compounds via nucleophilic substitutions.
The mechanism of action for 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine primarily involves its role in chemical transformations facilitated by its functional groups:
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine has scientific applications primarily within medicinal chemistry:
This compound exemplifies how specific structural features can dictate both synthetic pathways and biological interactions, making it a valuable subject for further research within chemical and pharmaceutical sciences.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1